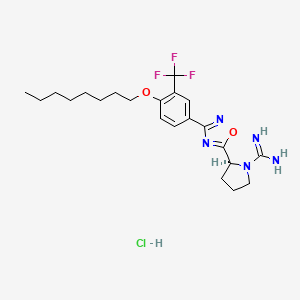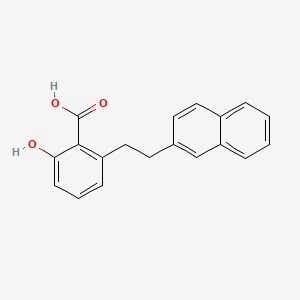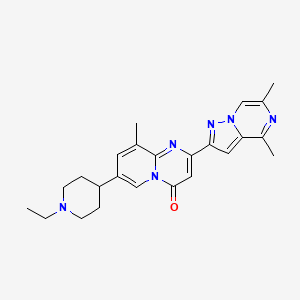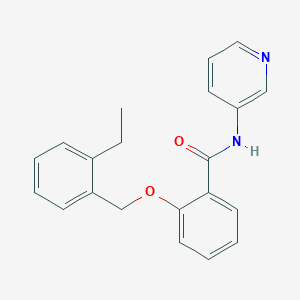
SPOP-IN-6b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPOP-IN-6b is an inhibitor of E3 ligase adaptor SPOP . It suppresses oncogenic SPOP-signaling pathways in ccRCC (clear cell Renal Cell Carcinoma), thereby inducing cell death and preventing tumor progress of ccRCC . It is an effective inhibitor of speckle-type POZ protein (SPOP) with an IC50 of 3.58 μM .
Molecular Structure Analysis
The molecular structure of SPOP-IN-6b is represented by the chemical formula C28H32N6O3 . The IUPAC name is 2-imino-10-methyl-N-(3-morpholinopropyl)-5-oxo-1-phenethyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide .Physical And Chemical Properties Analysis
SPOP-IN-6b has a molecular weight of 500.6 . It is a solid substance .Applications De Recherche Scientifique
Inhibition of Kidney Cancer : SPOP-IN-6b has been identified as a potent inhibitor of the oncogenic SPOP-signaling pathway in clear-cell renal cell carcinomas (ccRCC). It has been shown to suppress the viability and colony formation of ccRCC cell lines and to disrupt SPOP's binding to PTEN in cells, leading to decreased levels of phosphorylated AKT and ERK, which are crucial for cancer cell survival and proliferation (Dong et al., 2020).
Target for Kidney Cancer Therapies : Research has suggested that inhibiting the E3 ligase adaptor SPOP, which can be achieved with compounds like SPOP-IN-6b, could be a novel therapeutic strategy for treating ccRCC. This is due to SPOP's overexpression and mislocation in the cytoplasm in ccRCC, which makes it a specific target for cancer therapy (Stone, 2016).
Prostate Cancer Pathogenesis : SPOP mutations have been identified as a driver of prostate cancer development and progression. The role of SPOP in prostate cancer involves its function as an adaptor protein of the CUL3-RBX1 E3 ubiquitin ligase complex, which contributes to prostate cancer pathogenesis by dysregulating mitochondrial fission (Jin et al., 2017).
Regulation in Cellular Processes : SPOP is also involved in various cellular processes like higher-order oligomerization, which influences its recruitment to nuclear speckles. This mechanism plays a role in cancer as SPOP mutations are associated with altered cellular localization and function (Marzahn et al., 2016).
Tumor Suppressor Role : SPOP functions as a tumor suppressor by promoting senescence and targeting specific proteins for degradation. Mutations in SPOP, commonly seen in cancers, interfere with its ability to regulate ubiquitin-dependent proteostasis (Bouchard et al., 2018).
Mécanisme D'action
SPOP-IN-6b works by inhibiting the speckle-type POZ protein (SPOP) . SPOP is a cullin 3-based E3 ubiquitin ligase adaptor protein that plays a crucial role in ubiquitin-mediated protein degradation . By inhibiting SPOP, SPOP-IN-6b can suppress oncogenic SPOP-signaling pathways, induce cell death, and prevent tumor progress .
Orientations Futures
SPOP-IN-6b is a promising compound for cancer treatment, particularly in the context of renal cell carcinoma . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical trials. It’s also worth exploring its potential in treating other types of cancers where SPOP plays a crucial role .
Propriétés
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGHNMOSCSWJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SPOP-IN-6b | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)


